molecular formula C4H9NO2 B1197566 sec-Butyl nitrite CAS No. 924-43-6

sec-Butyl nitrite

Cat. No.: B1197566
CAS No.: 924-43-6
M. Wt: 103.12 g/mol
InChI Key: NFGNZNFBQAGBJA-UHFFFAOYSA-N
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Description

Significance of Alkyl Nitrites in Chemical Systems

Alkyl nitrites, including sec-butyl nitrite (B80452), are recognized as valuable reagents in organic synthesis due to their inherent properties. They are generally inexpensive, mild, relatively stable, and easy to handle benthamdirect.comingentaconnect.comresearchgate.net. Their utility stems primarily from their ability to serve as efficient sources of nitric oxide (NO) benthamdirect.comingentaconnect.comresearchgate.net. This characteristic enables their application in diverse synthetic transformations, such as diazotization reactions, nitration processes, and as oxidizing agents benthamdirect.comingentaconnect.comresearchgate.net. The versatility of alkyl nitrites has made them indispensable tools for chemists seeking to introduce nitrogen-containing functionalities or facilitate specific redox reactions within organic molecules ingentaconnect.comresearchgate.net.

Evolution of Research Trajectories for sec-Butyl Nitrite

The study of alkyl nitrites dates back to the 19th century, with initial interests primarily focused on their physiological effects benthamdirect.comingentaconnect.comresearchgate.netwikipedia.org. Over time, research trajectories shifted significantly towards their chemical reactivity and synthetic utility. For this compound and its isomers, this evolution has seen them transition into key reagents for various organic transformations. Early investigations explored their use in alternative Sandmeyer reactions, arylation, and the formation of oximes ingentaconnect.comresearchgate.net.

More recent research has highlighted the broader applicability of alkyl nitrites, particularly isomers like tert-butyl nitrite, as versatile reagents for N-nitrosation, nitration, and other radical-mediated reactions wikipedia.orgrsc.orgnih.govresearchgate.netmdpi.com. This includes the development of methodologies that are solvent-free or proceed under mild conditions, reflecting a growing emphasis on greener chemical processes rsc.orgresearchgate.netdtic.mil. Furthermore, fundamental studies have delved into the high-temperature gas-phase chemistry of butyl radical isomers, including sec-butyl, utilizing organic nitrites as controlled radical sources to understand reaction mechanisms relevant to various applications rsc.org.

Methodological Approaches in this compound Research

Research involving this compound employs a range of methodological approaches, spanning synthesis, reaction optimization, and mechanistic investigations.

Synthesis: Alkyl nitrites are typically synthesized from their corresponding alcohols and sodium nitrite, often in the presence of an acid such as sulfuric acid ingentaconnect.comwikipedia.org. This general synthetic route allows for the preparation of various alkyl nitrite isomers, including this compound.

Reactions and Applications: In organic synthesis, this compound, like other alkyl nitrites, is frequently employed as a nitrosating agent. This involves the transfer of a nitroso (–NO) group to another molecule, which is crucial for the formation of N-nitrosamines from secondary amines rsc.orgresearchgate.netacs.orgorganic-chemistry.org. For instance, tert-butyl nitrite has been shown to facilitate the synthesis of N-nitrosoamides from secondary amides wikipedia.orgorganic-chemistry.org. Alkyl nitrites also serve as reagents for the selective nitration of various substrates, including phenols and aryl sulfonamides wikipedia.orgwikipedia.orgrsc.org. Additionally, they are utilized in the formation of oximes from carbon acids under acidic or basic catalysis wikipedia.org. The ability of alkyl nitrites to undergo homolytic cleavage to form alkyl radicals, due to a weak C–O bond, also underpins their use in radical reactions wikipedia.orgmdpi.com.

Experimental Techniques: Advanced analytical and physical chemistry techniques are routinely applied in the study of this compound and its reactions. For instance, high-temperature gas-phase studies of butyl radical isomers, generated from organic nitrites, have been conducted using specialized equipment such as diaphragmless shock tubes coupled with laser schlieren densitometry and synchrotron-based photoionization mass spectrometry rsc.org. Nuclear Magnetic Resonance (NMR) spectroscopy is frequently used for real-time monitoring of reactions and product analysis, providing insights into reaction kinetics and mechanisms dtic.milacs.org.

The physical properties of this compound are summarized in the table below:

Table 1: Key Physical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC₄H₉NO₂- uni.lunist.govnist.gov
Molecular Weight103.12 g/mol nist.govnist.govchemsrc.com
CAS Registry Number924-43-6- nist.govnist.gov
Boiling Point70.5 (at 760 mmHg) or 340-342°C or K nist.govchemsrc.com
Density0.99g/cm³ chemsrc.com
Refractive Index1.416- chemsrc.com
Flash Point40.9°C lookchem.com
Vapor Pressure15.5 (at 25°C)mmHg lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

924-43-6

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

IUPAC Name

butan-2-yl nitrite

InChI

InChI=1S/C4H9NO2/c1-3-4(2)7-5-6/h4H,3H2,1-2H3

InChI Key

NFGNZNFBQAGBJA-UHFFFAOYSA-N

SMILES

CCC(C)ON=O

Canonical SMILES

CCC(C)ON=O

Other CAS No.

924-43-6

Pictograms

Flammable; Irritant

Synonyms

sec-butyl nitrite

Origin of Product

United States

Molecular Structure, Conformation, and Isomerism

Conformational Analysis of sec-Butyl Nitrite (B80452)

Conformational analysis explores the different spatial arrangements of a molecule that can interconvert by rotation around single bonds. For alkyl nitrites like sec-Butyl nitrite, distinct rotational conformers have been identified through spectroscopic and computational methods.

In line with findings for other alkyl nitrites, both cis and trans rotational conformers of this compound have been observed. These conformers are detectable in the gas phase through infrared spectroscopy and in condensed phases via Raman and infrared spectroscopy. fishersci.be The terms cis and trans refer to the orientation around the C-O-N=O dihedral angle. fishersci.be

Among the various predicted geometries for this compound, the cis-gauche conformer has been determined to be the most stable. fishersci.be This stability is attributed to the formation of a pseudo hydrogen bond between the nitrite group and the alpha-carbon hydrogen atoms within the cis-type structures. fishersci.be Density functional theory (DFT) and Møeller-Plesset calculations, employing 6-31G* and 6-311G* basis sets, have been utilized to ascertain the ground state molecular geometries and vibrational frequencies of this compound and related compounds. fishersci.be These computational studies, alongside spectral data, have facilitated partial vibrational mode assignments for observed transitions. fishersci.be

The relative populations of conformers can vary, with evidence suggesting that the ratio of cis to trans conformers decreases as branching at the alpha-carbon increases. fishersci.be

Table 1: Observed Conformers and Stability of this compound

Conformer TypeObservation PhaseRelative StabilityKey Intramolecular Interaction
Cis rotationalGas phase, condensed phaseObservedPseudo hydrogen bond
Trans rotationalGas phase, condensed phaseObservedLess favored than cis-gauche
Cis-GaucheCalculatedMost stablePseudo hydrogen bond

Note: In a truly interactive article, this table could allow users to filter by phase, sort by stability, or click on conformer types for detailed structural visualizations.

Cis and Trans Rotational Conformers

Stereochemical Considerations in this compound Systems

Stereochemistry is a fundamental aspect of molecular structure, particularly for compounds containing chiral centers.

The sec-butyl moiety within this compound is inherently chiral. This chirality arises from the carbon atom directly bonded to the oxygen of the nitrite group. This specific carbon atom is a chiral center because it is attached to four distinct groups: a methyl group (-CH₃), an ethyl group (-CH₂CH₃), a hydrogen atom (-H), and the nitrite group (-ONO). uni.lu Due to the presence of this single chiral center, this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. uni.lu

This compound, possessing one chiral center, exists as enantiomers. Enantiomers share identical chemical bonds but differ in their three-dimensional arrangement, meaning they cannot be interconverted without breaking and reforming bonds. They typically exhibit identical physical properties (e.g., boiling point, melting point) in a non-chiral environment, but differ in their interaction with plane-polarized light and with other chiral molecules.

Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. They typically arise in molecules that contain two or more chiral centers. While this compound itself only has enantiomers, the chiral sec-butyl moiety, when incorporated into a larger molecular "system" that contains additional chiral centers, can lead to the formation of diastereomers. Diastereomers possess distinct chemical and physical properties, including potentially different conformations and internal energies, which can allow for their separation in non-chiral chromatographic environments. Studies involving the resolution of chiral compounds, including those with sec-butyl groups, often focus on separating such stereoisomers to understand their individual activities and properties.

Spectroscopic Characterization Methodologies in Research

Vibrational Spectroscopy Investigations (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable information about the molecular vibrations of sec-Butyl nitrite (B80452). Both Raman and infrared spectra of sec-Butyl nitrite have been reported in research, often complemented by theoretical calculations such as Density Functional Theory (DFT) and Møeller-Plesset calculations. These computational methods are utilized to determine ground state molecular geometries and predict vibrational frequencies, aiding in the interpretation of experimental spectra. nih.govresearchgate.net

The combination of computational results and experimental spectral data facilitates the partial assignment of vibrational modes for this compound. A characteristic feature in the vibrational spectra of alkyl nitrites is the N=O stretch frequency. For the trans conformers of butyl nitrites, this characteristic N=O stretch frequency has been observed to decrease with increasing branching at the alpha-carbon. In contrast, the same mode for the cis conformers shows no significant change among primary and secondary nitrites. nih.gov

This compound exhibits rotational isomerism, with both cis and trans rotational conformers being observed in gas-phase infrared spectra and condensed-phase Raman and infrared spectra. nih.gov Theoretical studies have indicated that among its various predicted geometries, the cis-gauche conformer is the most stable for this compound. nih.gov The stability of cis-type structures in alkyl nitrites, including this compound, is often attributed to the formation of a pseudo hydrogen bond between the nitrite group and the alpha-carbon hydrogen atoms. nih.gov Furthermore, research suggests that the relative abundance of cis conformers compared to trans conformers tends to decrease as the branching at the alpha-carbon increases. nih.gov

The conformational preferences and their influence on vibrational frequencies can be summarized as follows:

Conformer TypeCharacteristicInfluence on N=O Stretch (trans)Relative Abundance Trend
cis-gaucheMost stable geometry for this compound nih.govN/A (no change for cis)Decreases with α-carbon branching nih.gov
transObserved in spectra nih.govDecreases with α-carbon branching nih.govIncreases with α-carbon branching nih.gov

Assignment of Vibrational Modes and Characteristic Frequencies

Advanced Mass Spectrometric Techniques

Advanced mass spectrometric techniques, particularly those coupled with synchrotron radiation, offer powerful capabilities for investigating the gas-phase chemistry and dissociation pathways of this compound.

Organic nitrites, including this compound, serve as convenient and clean sources of alkyl radicals for studies of high-temperature gas-phase chemistry. rsc.orgosti.gov Experiments utilizing miniature shock tubes combined with synchrotron-based photoionization mass spectrometry (PIMS) have been employed to investigate the high-temperature reactions of various butyl radical isomers, including the sec-butyl radical derived from this compound. rsc.orgosti.gov PIMS is a highly sensitive and selective technique that enables time- and photon-energy-resolved studies, providing comprehensive datasets on the temporal and photoionization energy dependencies of reactants and products in gas-phase reactions. researchgate.net

Synchrotron-based photoionization mass spectrometry is instrumental in identifying the products formed from thermal reactions and distinguishing them from species generated through dissociative ionization. osti.gov For alkyl nitrites, the primary dissociation pathway typically involves the scission of the weak O-NO bond, leading to the formation of an alkoxyl radical (RO•) and nitric oxide (NO). osti.gov Additionally, a minor alternative dissociation pathway involving the elimination of HNO, resulting in the formation of an aldehyde, has been identified and quantified in studies of related alkyl nitrites. osti.gov For instance, in the dissociation of n-propyl nitrite, the HNO elimination route accounted for 9% of the consumed nitrite, while for iso-propyl nitrite, it was 2.5%. researchgate.net These findings provide insights into the complex decomposition mechanisms of alkyl nitrites.

Synchrotron-Based Photoionization Mass Spectrometry in Gas-Phase Studies

Low-Temperature Spectroscopy

Low-temperature spectroscopic methods offer unique advantages for studying the conformational landscape and molecular properties of compounds like this compound by minimizing thermal motion and stabilizing less populated conformers. Low-temperature Carbon-13 (¹³C), Oxygen-17 (¹⁷O), and Nitrogen-14 (¹⁴N) Nuclear Magnetic Resonance (NMR) spectroscopy have been utilized to study the conformations of alkyl nitrites, including this compound. acs.org These studies have shown that NMR spectra of these nuclei can be used to assign E and Z conformations, with signals for E and Z isomers being well-resolved in the ¹⁷O spectra, where E isomers typically absorb at higher frequencies than Z isomers. acs.org Similar trends of E isomers absorbing at higher frequencies have also been observed in the ¹⁴N and ¹³C spectra. acs.org

Another low-temperature technique, helium droplet infrared spectroscopy, has been applied to study butyl radicals (including sec-butyl radicals) formed from the pyrolysis of stable nitrite precursors. This method allows for low-temperature measurements of the C-H stretching region, providing detailed vibrational information in a cold, isolated environment. aip.orgresearchgate.net

Helium Droplet Infrared Spectroscopy of Butyl Radicals

Helium droplet infrared (IR) spectroscopy offers a powerful method for studying the vibrational spectra of highly reactive species, such as butyl radicals, under extremely cold and minimally perturbing conditions. In this technique, sec-butyl radicals (s-butyl radicals) are generated through the pyrolysis of stable precursors, specifically 2-methyl-1-butyl nitrite. The nascent radicals are then doped into a beam of liquid helium nanodroplets. nih.govuni.lu

The helium droplet environment allows for the measurement of the CH stretching region of the s-butyl radical's infrared spectrum at low temperatures, typically ranging from 2700 to 3125 cm⁻¹. nih.govuni.luuni.lu This approach provides an improvement over previous experimental spectra obtained in solid argon matrices, enabling the observation of distinct rotamers, such as gauche and trans forms, in the experimental helium droplet spectrum. nih.gov The minimally perturbing nature of the helium matrix facilitates a direct comparison between experimental results and theoretical computations. nih.gov

Radical TypePrecursor CompoundPyrolysis MethodIR Spectral Region (cm⁻¹)
n-butyl1-pentyl nitriteVacuum Pyrolysis2700-3125
s-butyl2-methyl-1-butyl nitriteVacuum Pyrolysis2700-3125
i-butylisopentyl nitriteVacuum Pyrolysis2700-3125
tert-butylazo-tert-butaneVacuum Pyrolysis2700-3125

Anharmonic Resonance Modeling for Spectral Interpretation

The interpretation of infrared spectra for butyl radicals, particularly in the 2800–3000 cm⁻¹ region, is often complicated by the presence of anharmonic resonance polyads. nih.govuni.luuni.lu To address this complexity and facilitate accurate spectral assignment, advanced computational modeling techniques are employed. Two primary model Hamiltonian approaches have proven effective: a second-order vibrational perturbation theory (VPT2+K) normal mode model and a semi-empirical local mode model. nih.govuni.luuni.lu

The VPT2+K normal mode model is based on coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] quartic force fields. nih.govuni.luuni.lu Both computational methods explicitly account for the coupling of CH stretch fundamentals to HCH bend overtones and combinations. nih.govuni.luuni.lu These models have demonstrated generally good agreement with experimental spectra obtained from helium droplet infrared spectroscopy, allowing for the characterization of anharmonic couplings and the assignment of spectral regions to specific carbon centers within the radical structure. nih.govuni.lu

Photoelectron Spectroscopy for Radical Energetics

Photoelectron spectroscopy (PES) is a valuable technique for investigating the energetics of free radicals, including the sec-butyl radical. In PES studies, butyl radicals are typically generated in the gas phase through the vacuum pyrolysis of nitrite precursors, such as this compound (or 2-methyl-1-butyl nitrite for the s-butyl radical). nih.govuni.lunih.gov The radicals are then photoionized, and the kinetic energies of the ejected electrons are measured to determine fundamental energetic properties. nih.govnih.gov

Determination of Ionization Potentials

Photoelectron spectroscopy allows for the precise determination of ionization potentials (IPs) for various alkyl radicals. For the 2-butyl radical (sec-butyl radical), experimental adiabatic and vertical ionization potentials have been determined. The adiabatic ionization potential for the 2-butyl radical is 7.25 ± 0.02 eV, while its vertical ionization potential is 7.59 ± 0.03 eV. ontosight.ai These values provide critical information about the energy required to remove an electron from the radical and form the corresponding carbonium ion.

Trends in ionization potentials among different butyl radical isomers indicate that primary radicals (e.g., n-butyl and isobutyl) generally exhibit greater ionization potentials compared to secondary (s-butyl) or tertiary (tert-butyl) radicals. nih.gov This trend can be attributed to hyperconjugation effects, where a greater number of hydrogen atoms at the radical site lead to stronger hyperconjugation. nih.gov

Radical TypeAdiabatic Ionization Potential (eV)Vertical Ionization Potential (eV)
1-propyl8.15 ± 0.028.43 ± 0.02
1-butyl8.02 (+0.04 - 0.1)8.50 ± 0.04
Isobutyl7.93 (+0.03 - 0.1)8.31 ± 0.03
2-butyl (sec-butyl) 7.25 ± 0.02 7.59 ± 0.03
Neopentyl7.88 ± 0.058.25 ± 0.03

Heats of Formation Derivations

The ionization potentials obtained from photoelectron spectroscopy, when combined with gas-phase ion thermochemistry data, enable the calculation of heats of formation for alkyl radicals and their corresponding carbonium ions. ontosight.ainih.gov This thermochemical relationship is crucial for understanding the stability of these reactive intermediates. For instance, the heat of formation of the 2-butyl cation, derived from the ionization potential of the 2-butyl radical, is calculated to be 181.0 ± 1.1 kcal/mol. ontosight.ai

The analysis of these derived heats of formation, alongside those for other butyl cation isomers, reveals insights into their relative stabilities. The tert-butyl cation, for example, has been calculated to be the most stable among the butyl cation isomers, with the 2-butyl cation lying approximately 0.58 eV higher in energy. nucleos.com These derivations are fundamental for assessing the energetics of ion solvation processes and for comparison with solution-phase data where these ions are generated as nascent products or proposed as reaction intermediates. ontosight.ai

Carbonium IonHeat of Formation (kcal/mol)
1-propyl210.5 ± 1.1
1-butyl201.9 ± 3
Isobutyl197.9 ± 3
Neopentyl188.8 ± 2.3
2-butyl 181.0 ± 1.1

Computational Chemistry and Theoretical Modeling Studies

Chemical Kinetics Modeling and Reaction Dynamics

Transition State Theory and Reaction Rate Coefficients

Transition State Theory (TST) is a fundamental theoretical framework used to calculate reaction rate constants by examining the properties of the transition state, which represents the highest energy point along the reaction pathway between reactants and products. In the context of sec-Butyl nitrite (B80452), organic nitrites serve as convenient and clean sources for generating butyl radical isomers, including the sec-butyl radical, in high-temperature gas-phase reactions. nih.govosti.govrsc.org Experimental studies have determined the rate coefficients for the dissociation of these nitrites, finding them to be at or near the high-pressure limit. nih.govosti.govrsc.org

Theoretical investigations employing TST, often incorporating quantum-mechanical tunneling effects, are essential for accurately predicting reaction rates, especially for reactions involving the transfer of light atoms like hydrogen. acs.orgepa.gov For instance, the dissociation of the sec-butyl radical primarily yields CH3 and C3H6, with a minor channel producing 1-butene (B85601) and 2-butene (B3427860) via H-atom elimination, accounting for less than 1% of the sec-butyl radical. rsc.org Pressure-dependent rate coefficients for this dissociation process have been obtained through combined experimental and theoretical studies. rsc.org

Furthermore, Variational Transition State Theory (VRC-TST) has been utilized to calculate recombination rate coefficients for various butyl radical isomers, including the sec-butyl radical, which recombines to form 3,4-dimethylhexane (B165660) (3,4-DMH). rsc.org These calculated rate coefficients for sec-butyl radical recombination are observed to be intermediate between those for iso-propyl + iso-propyl and tert-butyl + tert-butyl recombination. rsc.org The ratio of disproportionation to recombination for secondary radicals like sec-butyl is higher than for primary radicals, partly due to steric hindrance. rsc.org

Master Equation Calculations for Pressure Dependence

Master equation calculations are indispensable tools for modeling the pressure dependence of unimolecular dissociation and recombination reactions, providing a detailed understanding of energy transfer processes within a reacting system. These calculations are crucial for describing the fall-off behavior of rate coefficients, where reaction rates transition from high-pressure to low-pressure limits. uq.edu.au

For sec-butyl nitrite and related butyl radical chemistry, master equation calculations reveal that chemically activated pathways can be competitive with collisional stabilization of adducts, particularly under conditions such as those encountered in laser schlieren experiments. nih.govosti.govrsc.org At lower temperatures (e.g., T < 1000 K) and moderate pressures (e.g., 10 bar), stabilization by collision is often the predominant reaction pathway. nih.govosti.govrsc.org However, at higher temperatures, even at elevated pressures, chemically activated product channels must be considered due to their increased significance. nih.govosti.govrsc.org

Studies on the formation of butyl nitrates from the reaction of butylperoxy radicals with nitrogen oxide have demonstrated a linear increase in the yield of butyl nitrates with pressure, ranging from approximately 3% at 100 Torr to about 8% at 600 Torr at 298 K. researchgate.net This pressure dependence underscores the importance of collisional processes in the formation of alkyl nitrates. researchgate.net

Chemically Activated Pathways and Adduct Formation

Chemically activated pathways involve the formation of highly energized intermediates (adducts) that possess internal energy significantly greater than their thermal equilibrium energy. These adducts are formed through reactions such as the addition of H, CH3, or C2H5 radicals to butyl radicals. nih.govosti.govrsc.org

Theoretical investigations indicate that these chemically activated pathways compete directly with the stabilization of the adducts by collision with bath gas molecules. nih.govosti.govrsc.org This competition dictates the ultimate fate of the energized adduct, leading either to stabilization or to further unimolecular decomposition into different products. The primary dissociation channel for this compound involves the scission of the O-NO bond, leading to the formation of the sec-butyl radical and nitric oxide (NO). nih.govosti.govrsc.org Additionally, minor channels, accounting for less than 7.7% of the reaction, involve HNO loss and the formation of an aldehyde. nih.govosti.govrsc.org

The chemical kinetics models developed for butyl radical reactions incorporate new paths for these highly energized adducts, providing branching fractions and rate coefficients for these complex reactions. nih.govosti.govrsc.org

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the potential energy of a molecular system as a function of the positions of its constituent atoms. libretexts.org Mapping the PES allows for the theoretical exploration of molecular structures, reaction pathways, and the identification of stable intermediates and transition states. libretexts.org

For this compound and the sec-butyl radical, quantum chemical methods such as Density Functional Theory (DFT) and coupled cluster methods are employed for PES mapping. nih.govacs.org These studies reveal intricate features of the PES, particularly concerning the torsional and large-amplitude bending degrees of freedom of butyl radicals. researchgate.netaip.orgaip.org The PES for butyl radicals exhibits multiple shallow minima and maxima, which are typically on the order of tens of wavenumbers. researchgate.netaip.org

Computational studies have shown that the electronic minimum energy structures of trans-sec-butyl can possess C1 symmetry. researchgate.netaip.org However, when vibrational effects are taken into account, the effective structures of these systems are often presumed to exhibit Cs symmetry. researchgate.netaip.org Investigations into the torsional potential energy surface of the sec-butyl radical contribute to a deeper understanding of its conformational preferences and reactivity. osti.gov

Spectroscopic Parameter Prediction and Validation

Computational methods are extensively used to predict spectroscopic parameters, such as vibrational frequencies and rotational constants, which are then validated against experimental spectroscopic data. This synergy between theory and experiment is crucial for accurate molecular characterization. uq.edu.auaip.orgosti.govacs.org

For butyl radicals, including sec-butyl, advanced computational techniques like the VPT2+K normal mode model, based on coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] quartic force fields, and semi-empirical local mode models, have been applied to predict CH stretching infrared spectra. aip.orgosti.gov These computational models demonstrate generally good agreement with experimental infrared action spectroscopy data obtained from helium droplet experiments. aip.orgosti.gov

The interpretation of experimental spectra, particularly in the 2800–3000 cm⁻¹ region, is often complicated by the presence of anharmonic resonance polyads. aip.orgosti.gov Computational modeling helps to facilitate spectral assignment by explicitly coupling CH stretch fundamentals to HCH bend overtones and combinations. aip.orgosti.gov Photoelectron spectroscopy has also been applied to butyl radicals to determine ionization potentials and heats of formation, with the trends observed being corroborated by photoionization mass spectrometry. aip.org

Chemical Reactivity and Reaction Mechanisms

Thermal and Photolytic Dissociation Pathways

sec-Butyl nitrite (B80452), like other organic nitrites, can dissociate under thermal and photolytic conditions, yielding distinct products through primary and minor decomposition channels.

The predominant dissociation pathway for sec-Butyl nitrite and other organic nitrites is the scission of the O-NO bond rsc.orgosti.govnih.gov. This process is a fundamental reaction in the gas-phase chemistry of butyl radical isomers, occurring at temperatures typically ranging from 700 to 1000 K rsc.orgosti.govnih.gov. The primary products of this bond scission are an alkoxyl radical (specifically, the sec-butoxyl radical) and nitric oxide (NO) rsc.orgosti.govnih.gov.

The general reaction can be represented as: R-O-NO → R-O• + •NO

Where R represents the sec-butyl group. This bond cleavage is often considered the primary channel by which these precursors dissociate rsc.orgosti.gov.

Table 1: Dissociation Pathways of this compound

Dissociation PathwayPrimary ProductsRelative ContributionConditions
O-NO Bond Scissionsec-Butoxyl radical, Nitric Oxide (NO)PrimaryThermal (700-1000 K), Photolytic
HNO Loss (Minor Channel)Aldehyde< 0.4%High-pressure thermal experiments
H-atom Elimination (Minor)1-Butene (B85601), 2-Butene (B3427860)< 1% (for iso-butyl)Thermal (relevant for butyl radicals) rsc.org

O-NO Bond Scission Reactions

sec-Butyl Radical Reactions

The sec-butyl radical (CH₃CH₂•CHCH₃), formed from the dissociation of this compound, is a highly reactive intermediate that participates in various radical reactions, including disproportionation, recombination, and addition/elimination pathways.

Disproportionation reactions involve the transfer of a hydrogen atom between two alkyl radicals, resulting in the formation of an alkane and an alkene rsc.orgosti.gov. For instance, the reaction between two sec-butyl radicals could theoretically yield butane (B89635) and butene isomers. While specific disproportionation ratios for sec-butyl radicals were not explicitly detailed in the provided information, the disproportionation/recombination ratio for iso-butyl radicals was determined to be 0.3 in high-pressure experiments rsc.orgosti.gov. This ratio indicates the relative prevalence of disproportionation over recombination for a similar butyl radical isomer.

Table 2: Disproportionation/Recombination Ratio for Iso-Butyl Radicals

Radical SystemDisproportionation/Recombination Ratio (D/R)ConditionsReference
Iso-butyl + Iso-butyl0.3805 K, 8.7 bar (high pressure) rsc.orgosti.gov

Chemical kinetics models developed for the reactions of butyl isomers, including sec-butyl radicals, incorporate pathways involving the formation of highly energized adducts osti.gov. These adducts arise from the addition of smaller radicals, such as hydrogen atoms (H•), methyl radicals (•CH₃), or ethyl radicals (•C₂H₅), to the sec-butyl radical osti.gov. These chemically activated pathways can be competitive with the stabilization of the adducts by collision, particularly under conditions of higher temperatures osti.gov. This highlights the dynamic nature of radical chemistry, where initial adduct formation can be followed by further reactions, including elimination of smaller molecules or rearrangement, depending on the energy content and environmental conditions.

Recombination Reactions

Alkyl nitrites, including this compound, are characterized by the R–O–N=O molecular structure. They are generally considered weak nitrosating agents but can effectively nitrosate amines in the presence of nucleophilic catalysts wikipedia.org. Their reactivity is influenced by the nature of the alkyl group, with variations observed in reaction rates and mechanisms across different alkyl nitrite derivatives researchgate.netsci-hub.se.

NO-Transfer Reactions to Various Nucleophiles

This compound, like other alkyl nitrites, participates in nitric oxide (NO) transfer reactions with various nucleophiles, predominantly amines, to form nitroso compounds researchgate.nettandfonline.com. This transfer can also occur with alcohols through a rapid nitrosyl exchange process. For instance, tert-Butyl nitrite (TBN) demonstrates a significant driving force for nitrosyl transfer, and the efficiency of this trans-nitrosation with alcohols is dependent on the alcohol's structure, following the order: primary > secondary > tertiary sci-hub.sejournals.co.za. Given that this compound is a secondary alkyl nitrite, its reactivity in trans-nitrosation reactions with alcohols would be intermediate between primary and tertiary alkyl nitrites.

Studies on the S-nitrosation of thiols, such as cysteine, by alkyl nitrites (including isopropyl and tert-butyl nitrite) have shown that the reaction proceeds via the thiolate (RS⁻) species to yield S-nitrosocysteine . The observed order of reactivity for different alkyl nitrites with cysteine is isopentyl nitrite > isopropyl nitrite > tert-butyl nitrite . This trend, where a secondary nitrite like isopropyl nitrite is more reactive than a tertiary one, suggests that this compound, being a secondary alkyl nitrite, would exhibit similar or comparable reactivity to isopropyl nitrite in these direct S-nitrosation reactions. The mechanism is proposed to be a direct electrophilic nitrosation by the alkyl nitrite at the sulfur site, involving a synchronous process rather than a two-stage addition-elimination .

N-nitrosation of secondary amines using alkyl nitrites like TBN is a well-established method, capable of proceeding under mild or even solvent-free conditions rsc.org. Similarly, N-nitrosation of less reactive secondary amides has been accomplished using alkyl nitrites sci-hub.se. The reactivity of alkyl nitrites in N-nitrosation reactions of amides can vary, with TBN often showing higher reactivity compared to other primary or secondary alkyl nitrites sci-hub.se.

Table 1: Relative Reactivity of Alkyl Nitrites in Cysteine S-Nitrosation (pH 6-13, 25 °C)

Alkyl NitriteStructure TypeRelative Reactivity (k₂)
Isopentyl nitritePrimary16
Isopropyl nitriteSecondary6.7
tert-Butyl nitriteTertiary1

Electrophilic Nitrosation and Nitration

In aqueous acidic solutions, the nitrosating activity of alkyl nitrites often arises indirectly from their rapid and reversible acid-catalyzed hydrolysis to generate nitrous acid (HNO₂) rsc.orgnih.gov. This liberated nitrous acid, particularly in its protonated form (e.g., H₂NO₂⁺ or NO⁺), acts as the effective electrophilic nitrosating agent rsc.orgmasterorganicchemistry.com. Under these conditions, direct electrophilic nitrosation by the intact alkyl nitrite molecule is generally not observed, except in reactions with highly potent nucleophiles like bromide or thiocyanate (B1210189) ions, where the protonated alkyl nitrite itself may participate .

In contrast, in basic media, alkyl nitrites can facilitate C-nitrosation of activated carbonyl compounds (e.g., ketones) via their enolate or carbanion forms. This process typically leads to the formation of C-nitroso compounds, which then tautomerize to more stable oximes . This reaction pathway is attributed to the nucleophilic character of the carbanions or enolates involved .

For nitration reactions, tert-Butyl nitrite has been identified as a chemoselective nitrating agent for phenols, where it is proposed to form O-nitrosyl intermediates that subsequently undergo C-nitration through homolysis and oxidation nih.gov. While traditional electrophilic aromatic nitration relies on the nitronium ion (NO₂⁺) generated from strong acids masterorganicchemistry.com, alkyl nitrites, especially TBN, can also be employed as electrophilic trans-nitrosation reagents under milder conditions, although some nucleophiles may require an excess of TBN to minimize reversible trans-nitrosation with the corresponding alcohol orgsyn.orgorgsyn.org.

Radical Nitration Mechanisms

Alkyl nitrites are known to undergo homolytic cleavage, a process that generates alkyl radicals and nitric oxide (NO), due to the relatively weak C–O bond wikipedia.orgresearchgate.net. This radical generation capability is crucial for certain nitration pathways. For instance, tert-Butyl nitrite can undergo radical disproportionation, producing NO and a tert-butoxy (B1229062) radical, which can then react with a substrate dtic.mil.

In the presence of oxygen, tert-Butyl nitrite has been shown to react with internal benzylic alkenes to yield nitro-nitratosation products. The proposed mechanism for this transformation involves a radical pathway, initiated by the addition of a nitrogen dioxide (NO₂) radical to the alkene researchgate.netacs.org. This NO₂ radical can be generated from the NO radical, which is formed from the alkyl nitrite, under aerobic conditions thieme-connect.com.

Furthermore, studies on the regioselective nitration of N-alkyl anilines using tert-Butyl nitrite suggest that both N-nitrosation and subsequent ring nitration can proceed through a radical mechanism. This is supported by experimental evidence showing inhibition of the reactions in the presence of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) sci-hub.se. These findings highlight the versatility of alkyl nitrites, including this compound, in initiating radical processes that lead to nitration.

Hydrolysis and Decomposition Reactions

Alkyl nitrites are susceptible to hydrolysis and decomposition, processes that are influenced by reaction conditions such as pH and temperature. Their stability on standing is limited, as they slowly decompose into nitrogen oxides, water, the parent alcohol, and aldehyde polymerization products wikipedia.org.

Acid-Catalyzed Hydrolysis Kinetics and Mechanism

The acid-catalyzed hydrolysis of alkyl nitrites, which yields the corresponding alcohol and nitrous acid, is considerably faster than the acid hydrolysis of carboxylic esters . Contrary to earlier beliefs, this reaction is subject to general acid catalysis rather than being catalyzed by nucleophiles such as chloride or bromide ions researchgate.net. Kinetic studies indicate that the rate-controlling step involves the protonation of the alkyl nitrite substrate researchgate.net.

Base-Catalyzed Hydrolysis Kinetics

In basic aqueous solutions, alkyl nitrites react with hydroxide (B78521) ions (OH⁻) at a significantly slower rate compared to carboxylic esters . The rate of base-catalyzed hydrolysis of alkyl nitrites shows a notable dependence on alkyl substitution at the α-position. For example, under alkaline conditions, the hydrolysis rate decreases by a factor of approximately 10 when comparing this compound to tert-Butyl nitrite sci-hub.se. This suggests that steric hindrance plays a role in the base-catalyzed hydrolysis of these compounds. However, this effect is less pronounced in phosphate-buffered media at pH 7.0, where only a minor decrease (approximately 5%) in rate is observed between sec-Butyl and tert-Butyl nitrite sci-hub.se. Although alkyl nitrites can convert to innocuous nitrite in basic aqueous media, the reaction rate is considerably slower than that observed under acidic hydrolysis conditions nih.gov.

Table 2: Relative Hydrolysis Rates of Alkyl Nitrites under Alkaline Conditions (25 °C) sci-hub.se

Alkyl NitriteStructure TypeRelative Rate
This compoundSecondary10
tert-Butyl nitriteTertiary1

Applications in Advanced Organic Synthesis Research

sec-Butyl Nitrite (B80452) as a Nitrosating Reagent

Alkyl nitrites, including sec-butyl nitrite, are recognized for their utility as nitrosating agents in organic synthesis. This reactivity stems from their ability to generate electrophilic nitrogen species that can react with various nucleophilic substrates.

N-Nitrosation of Secondary Amines

The N-nitrosation of secondary amines is a well-established reaction where alkyl nitrites play a crucial role in forming N-nitrosamines. This process involves the transfer of a nitroso group (–NO) to the nitrogen atom of a secondary amine. For instance, tert-butyl nitrite (TBN), another common alkyl nitrite, has been widely employed for the synthesis of N-nitroso compounds from secondary amines under various conditions, including solvent-free environments. [31, 43, previous search] While specific detailed research findings focusing solely on this compound for this transformation are not extensively detailed in the provided search context, alkyl nitrites generally facilitate this reaction.

Representative N-nitrosamines formed via such reactions include N-nitrosodimethylamine (NDMA) [PubChem CID: 6124] atamanchemicals.comnih.govherts.ac.uklabsolu.ca and N-nitrosodiethylamine (NDEA) [PubChem CID: 5921] fishersci.cauni.lumetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.gov. The reaction typically proceeds by the direct nitrosation of the secondary amine. [45, previous search]

Conversion of Hydrazines to Azides

Alkyl nitrites are also effective reagents for the conversion of hydrazines to azides. This transformation is particularly useful in the synthesis of various organic azides, which are versatile intermediates in organic chemistry. For example, tert-butyl nitrite has been demonstrated as an efficient reagent for converting aryl hydrazines to aryl azides under mild conditions. [31, 43, previous search] Phenylhydrazine [PubChem CID: 7516] fishersci.fifishersci.caindiamart.comamericanelements.comnih.gov, an aromatic hydrazine, can be converted to phenyl azide (B81097) [PubChem CID: 69319] wikipedia.orgnih.govereztech.comwikiwand.comnih.gov through diazotization with nitrous acid, which can be generated in situ from alkyl nitrites. wikipedia.orgwikiwand.com While the provided information highlights the use of tert-butyl nitrite for this specific transformation, this compound, as a related alkyl nitrite, possesses the chemical characteristics to effect similar conversions.

Nitration Strategies Utilizing this compound

While alkyl nitrites are predominantly known for their nitrosating capabilities, their involvement in nitration (introduction of an -NO₂ group) is less direct but can occur through the generation of reactive nitrogen species that subsequently lead to nitration. It is important to distinguish between nitrosation (introduction of -NO) and nitration (introduction of -NO₂).

C-Nitration of Aromatic Systems and Alkenes

C-nitration of aromatic systems and alkenes typically involves the introduction of a nitro group (-NO₂) directly onto carbon atoms. Traditional nitration methods often employ strong nitrating agents like nitric acid or nitronium salts. While alkyl nitrites are primarily nitrosating agents, certain conditions or subsequent oxidation steps can lead to nitrated products. For instance, C-nitrosation can occur with aromatic systems, and the extent of this reaction depends on the nitrosating agent and the aryl substrate. [40, previous search] Examples of nitrated aromatic compounds include 2-nitrotoluene (B74249) [PubChem CID: 6944] wikiwand.comwikipedia.orgfishersci.atwikipedia.orgnih.gov and nitrobenzene (B124822) [PubChem CID: 7416] fishersci.ienih.govnih.govepa.govepa.gov. Nitration of alkenes can lead to nitroalkenes, such as 1-nitropropene (B103210) [PubChem CID: 637919] nih.govnih.govchem960.comepa.gov. However, specific detailed research findings directly demonstrating the C-nitration of aromatic systems or alkenes solely using this compound as the primary nitrating agent for the introduction of an -NO₂ group are not explicitly provided in the current search results.

Ipso-Nitration of Calixfishersci.fiarene Derivatives

Calix fishersci.fiarene derivatives [PubChem CID: 562409] fishersci.casuprabank.org are macrocyclic compounds that can undergo various electrophilic substitution reactions, including nitration. Ipso-nitration refers to a substitution reaction where the incoming nitro group replaces another substituent (e.g., a hydrogen atom or another group) at the same position. While calix fishersci.fiarenes are known to be susceptible to nitration, specific detailed research findings demonstrating ipso-nitration of calix fishersci.fiarene derivatives solely using this compound are not available in the provided search results.

Formation of Nitramines and Nitrate (B79036) Esters

Nitramines [PubChem CID: 24534] wmcloud.orgwikipedia.orgnih.govnih.gov are compounds containing a nitrogen atom bonded to a nitro group (-NO₂). Nitrate esters, such as ethyl nitrate [PubChem CID: 12259] iiab.mewikipedia.orguni.lunih.govwmo.int, are compounds formed by the esterification of an alcohol with nitric acid. While alkyl nitrites are involved in the formation of N-nitrosamines (containing -NO), their direct role as reagents for the formation of nitramines (containing -NO₂) or nitrate esters is not explicitly detailed for this compound in the provided search context. The formation of nitrate esters typically involves the reaction of alcohols with nitric acid, often in the presence of a dehydrating agent.

Annulation and Heterocyclic Ring Formation

The synthesis of isoxazoles and isoxazolines, important five-membered heterocyclic rings found in numerous bioactive molecules, pharmaceuticals, and chiral ligands, is frequently achieved through 1,3-dipolar cycloaddition reactions. While tert-butyl nitrite has been highlighted as a key reagent in the synthesis of isoxazoles and isoxazolines from various precursors, including aldehydes, N-tosylhydrazones, amines, alkenes, and alkynes researchgate.netresearchgate.netrsc.orgorganic-chemistry.orgorganic-chemistry.orgrsc.orgmdpi.commdpi.comresearchgate.net, specific methodologies or detailed findings that exclusively utilize this compound for these syntheses are not detailed in the provided information.

Radical nitrile oxidation cycloaddition reactions represent an important strategy for the construction of complex molecular architectures. tert-Butyl nitrite has been reported to induce radical nitrile oxidation cycloaddition, leading to the formation of isoxazole/isoxazoline-fused polycyclic structures mdpi.comresearchgate.net. It acts as a non-metallic radical initiator and an N–O fragment donor in these processes mdpi.comresearchgate.net. However, research specifically detailing the role of this compound in such radical nitrile oxidation cycloaddition pathways is not present in the provided search results.

Isoxazole and Isoxazoline Synthesis

Role in Aerobic Oxidation and Other Transformations

Alkyl nitrites, including tert-butyl nitrite, have demonstrated utility in various organic transformations beyond nitrosation and diazotization, such as aerobic oxidation ingentaconnect.com. tert-Butyl nitrite, in conjunction with catalysts like TEMPO, has been developed as a metal-free catalytic system for the aerobic oxidation of alcohols to their corresponding carbonyl compounds with high selectivity and yields researchgate.netrsc.org. It is believed to activate molecular oxygen and facilitate the oxidation of TEMPO radicals into TEMPO oxoammonium, a key intermediate in alcohol oxidation researchgate.net. Other transformations attributed to tert-butyl nitrite include the conversion of aryl hydrazines to aryl azides and primary amides to carboxylic acids under mild conditions rsc.orgrsc.orgsci-hub.se. However, the specific involvement of this compound in these aerobic oxidation and other transformations is not detailed in the provided literature.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry emphasize the development of eco-friendly synthetic methodologies that minimize waste, reduce energy consumption, and avoid hazardous substances royalsocietypublishing.org. Alkyl nitrites, particularly tert-butyl nitrite, have been explored in the context of green chemistry due to their commercial availability, inexpensiveness, and ease of handling rsc.org.

The development of solvent-free and mild reaction conditions is a key aspect of green chemistry. tert-Butyl nitrite has been successfully employed in solvent-free conditions for the synthesis of N-nitrosamines from secondary amines, offering advantages such as broad substrate scope, metal- and acid-free conditions, easy isolation, and excellent yields rsc.orgrsc.orgsci-hub.seresearchgate.netresearchgate.net. This approach minimizes exposure to potentially carcinogenic N-nitroso compounds and simplifies purification procedures rsc.org. While these advancements highlight the potential for green synthetic design using alkyl nitrites, specific applications of this compound under such solvent-free and mild conditions are not elaborated upon in the provided search results.

Minimizing waste streams is a crucial objective in green chemistry, particularly in nitration protocols, which traditionally can generate significant hazardous waste dtic.milresearchgate.netumb.edu. tert-Butyl nitrite has been investigated as a desirable candidate for solventless nitration strategies, aiming to reduce hazardous waste and lower energy consumption dtic.milumb.edu. Reports suggest that tert-butyl nitrite can facilitate directed C-nitration of aromatic compounds and alkenes at ambient temperature, potentially without or with minimal solvent, thereby contributing to waste minimization dtic.mil. Despite these efforts in greener nitration using alkyl nitrites, specific data or studies on waste minimization protocols involving this compound are not found in the provided information.

Environmental Chemistry and Atmospheric Research Implications

Atmospheric Photolysis of Alkyl Nitrites

Alkyl nitrites, including sec-Butyl nitrite (B80452), undergo photolysis in the atmosphere upon exposure to near-UV radiation. This photochemical process is a significant source of radicals in both the natural atmosphere and in laboratory studies, where these compounds are frequently employed to generate hydroxyl (OH) radicals. wikipedia.orgvedantu.comscience-softcon.denih.govuni.lu The primary photodissociation pathway for alkyl nitrites (RONO) involves the homolytic cleavage of the O-NO bond, leading to the formation of an alkoxy radical (RO•) and nitric oxide (NO). wikipedia.orgscience-softcon.deuni.lu

Generation of Alkoxy Radicals in the Atmosphere

The atmospheric photolysis of sec-Butyl nitrite specifically generates the sec-butoxy radical (CH₃CH₂CH(CH₃)O•) and nitric oxide (NO). uni.lu These nascent products, the alkoxy radical and NO, appear on extremely short timescales, typically less than 1 picosecond. uni.lu Once formed, alkoxy radicals are highly reactive species that play a crucial role in subsequent atmospheric chemistry. In the presence of oxygen (O₂), the sec-butoxy radical can react to form a carbonyl product and a hydroperoxyl radical (HO₂). For the sec-butoxy radical, the primary carbonyl product resulting from this reaction pathway is 2-butanone. thegoodscentscompany.com This reaction sequence represents a vital pathway for the production of other reactive species in the troposphere. wikipedia.orgscience-softcon.de

Interaction with Atmospheric Oxidants

Beyond photolysis, this compound and related nitrogen-containing compounds can interact with other atmospheric oxidants, leading to various chemical transformations.

Reactions with Hydrogen Peroxide and Peroxynitrous Acid Formation

Alkyl nitrites, including this compound, have been shown to react with hydrogen peroxide (H₂O₂) to form peroxynitrous acid (ONOOH). This reaction typically involves the nitrosation of hydrogen peroxide, particularly under alkaline conditions. While peroxynitrous acid is an unstable species, its formation represents a pathway for the interconversion of reactive nitrogen and oxygen species in the atmosphere.

Influence of NOx Ratio on Oxidation Product Distributions

The ratio of nitrogen oxides (NOx, primarily nitric oxide (NO) and nitrogen dioxide (NO₂)) in the atmosphere significantly influences the distribution of oxidation products derived from the atmospheric degradation of alkyl nitrites like this compound. In environments characterized by high NO concentrations, alkoxy radicals (such as the sec-butoxy radical) primarily react with NO. This reaction can lead to the formation of stable organic nitrates or promote further radical cycling that generates hydroxyl (OH) and nitrogen dioxide (NO₂). science-softcon.de

Impact on Secondary Organic Aerosol Formation

Secondary organic aerosols (SOA) constitute a significant fraction of atmospheric particulate matter and are formed in the atmosphere when volatile organic compounds (VOCs) undergo oxidation by key atmospheric oxidants such as hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals. This oxidation leads to the formation of less volatile products that subsequently partition into aerosol particles, contributing to SOA mass wikipedia.org.

Organic nitrates, whether peroxy or alkyl nitrates, are recognized as components or products involved in SOA formation wikipedia.org. The NO₃ radical-induced oxidation of biogenic hydrocarbons, for instance, can lead to both SOA formation and the production of alkyl nitrates. Furthermore, the aqueous-phase oxidation of organic nitrates by OH radicals is a significant pathway that influences their atmospheric fate and can contribute to SOA formation, especially for polyfunctional organic nitrates like terpene nitrates. While this compound itself is a relatively small alkyl nitrite, its atmospheric reactions and decomposition contribute to the pool of reactive nitrogen species and organic radicals that are precursors to SOA.

Formation of Peroxyacyl Nitrates

Peroxyacyl nitrates (PANs) are a class of powerful respiratory and eye irritants found in photochemical smog. They are secondary pollutants, meaning they are not directly emitted but are formed through complex chemical reactions in the atmosphere. PANs are produced in the thermal equilibrium between organic peroxy radicals (RC(O)OO•) and nitrogen dioxide (NO₂). The most prevalent peroxyacyl nitrate in the atmosphere is peroxyacetyl nitrate (PAN).

This compound, as an alkyl nitrite, can influence the formation of PANs indirectly by affecting the atmospheric concentrations of nitrogen oxides (NOx) and organic radicals. Alkyl nitrites can undergo photolysis or other atmospheric reactions that release NO and NO₂. Nitrogen oxides, particularly NO₂, are essential for the formation of peroxyacyl nitrates, as they react reversibly with peroxyacyl radicals (RC(O)OO•) to form PANs.

PANs serve as significant reservoirs for nitrogen oxide radicals (NOx = NO + NO₂) in the troposphere, enabling the long-range transport and subsequent release of NOx to remote regions. This transport has major implications for the global distribution of tropospheric ozone (O₃) and the hydroxyl radical (OH), which are crucial atmospheric oxidants. The thermal instability of PANs means they decompose into peroxyethanoyl radicals and nitrogen dioxide gas, especially at higher temperatures, releasing NOx far from its original emission sources. Therefore, the presence and atmospheric fate of compounds like this compound, which can influence NOx levels, indirectly contribute to the global distribution and impact of peroxyacyl nitrates.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are widely recognized for their ability to separate and identify individual components within complex mixtures, making them indispensable for the analysis of sec-Butyl nitrite (B80452).

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and commonly employed technique for the detection and quantification of alkyl nitrites and their associated alcohols. Research has demonstrated its utility in analyzing various alkyl nitrites, including those found in commercial products service.gov.ukuniklinik-freiburg.dethe-ltg.org.

A study involving the analysis of volatile alkyl nitrites utilized a Shimadzu 2014 GC system equipped with dual Elite BAC columns and flame ionization detection. The method involved injecting 100 µL of headspace in split mode (20:1) with the injector maintained at 200°C. Helium served as the carrier gas at a flow rate of 3.47 mL/min. The oven temperature program began at 45°C for 3.5 minutes, ramped at 20°C/min to 100°C, and was held for 5 minutes the-ltg.org. GC-FID analysis typically reveals two distinct peaks for each liquid sample, corresponding to the nitrite compound and its degradation product, the alcohol the-ltg.orgresearchgate.net.

For the quantification of tert-butyl nitrite, a related alkyl nitrite, a headspace GC-FID method was developed and validated. This method achieved a limit of detection (LOD) of 0.05 µg/mL (0.05 ppm) and a limit of quantification (LOQ) of 0.15 µg/mL (0.15 ppm). A key aspect of this method was the stabilization of tert-butyl nitrite in solution by adding imidazole (B134444) to the sample diluent, which is a relevant consideration for the analysis of other unstable alkyl nitrites like sec-Butyl nitrite acs.org. The method demonstrated excellent analytical performance, including a recovery of 94% at the LOQ level acs.org.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for the separation and identification of volatile components in intricate mixtures. It is particularly valuable for characterizing this compound and identifying its degradation products chromatographyonline.comojp.gov.

In one research instance, GC-MS was employed for the qualitative determination of chemical constituents, including this compound, in herbal medicinal remedies. The analysis was performed using a Thermo Fisher Scientific Trace 1300 ISQ single-quadrupole GC-MS system equipped with a National Institute of Standards and Technology (NIST) library. The system utilized a 30 m × 0.25 mm, 0.25-μm df HP-5MS UI capillary column. Samples were injected with a 1-µL volume using a split (47:1) injection approach at a split flow of 70.1 mL/min. The ion source temperature was set at 220°C, and the mass transfer line at 250°C, with MS data collected from m/z 30 to 600 spectroscopyonline.com.

Headspace GC-MS (HS-GC-MS) has been proposed for the identification of degradation products of alkyl nitrites ojp.gov. Furthermore, a GC-MS method for the quantification of nitrite in biological fluids, without prior derivatization, involves the solvent extraction of nitrous acid with ethyl acetate. The nitrous acid then reacts within the GC injector to form acetyl nitrite, with quantification achieved by selected ion monitoring of m/z 46 for nitrite and m/z 47 for a 15N-labeled internal standard nih.gov.

A static headspace GC-MS system has been developed for the quantification of nitrite down to a level of 0.05 mg nitrite/kg material (0.05 ppm). This method relies on the reaction of nitrite with cyclamate to produce cyclohexene, which is then detected by GC-MS. The method was validated for a quantification range of 0.05 to 2.5 ppm and can be expanded up to 50 ppm acs.org.

For n-alkyl nitrates, GC-MS/MS methods have been developed, utilizing selected ion detection mode to monitor characteristic ions such as [NO2]+ (m/z 46.07) and [CH2ONO2]+ (m/z 76.07) for confirmation and quantitation. Instrument detection limits for n-alkyl nitrates were reported between 1.0–10.0 pg, with method quantification limits ranging from 0.1–1.0 pg m−3. Recoveries for these n-alkyl nitrates were found to be between 62.6% and 95.3% copernicus.org.

Table 1: Chromatographic Parameters and Performance for Alkyl Nitrite Analysis

TechniqueAnalyte (Example)Column TypeCarrier Gas/FlowOven ProgramInjector TempDetectionLOD/LOQ/LLOQRecoveryReference
GC-FIDAlkyl Nitrites & AlcoholsDual Elite BAC columnsHelium, 3.47 mL/min45°C (3.5 min), ramp 20°C/min to 100°C (5 min)200°CFIDLLOQs: 0.02-0.05 mg/L (alcohols in serum)N/A uniklinik-freiburg.dethe-ltg.org
GC-FIDtert-Butyl NitriteHigh-polarity poly(ethylene glycol)N/AN/AN/AFIDLOD: 0.05 µg/mL (0.05 ppm), LOQ: 0.15 µg/mL (0.15 ppm)94% (at LOQ) acs.org
GC-MSThis compound (Qualitative)HP-5MS UI capillary (30 m x 0.25 mm, 0.25-μm df)N/AN/AN/AMS (m/z 30-600)N/AN/A spectroscopyonline.com
GC-MSNitrite (as cyclohexene)N/AN/AN/AN/AMS (m/z 82.1, 67.1)LOQ: 0.05 mg/kg (0.05 ppm)N/A acs.org
GC-MS/MSn-Alkyl NitratesN/AN/AN/AN/AMS/MS (m/z 46.07, 76.07)IDL: 1.0–10.0 pg, MQL: 0.1–1.0 pg m−362.6%–95.3% copernicus.org

Ion Chromatography (IC) for Nitrite Detection

Ion Chromatography (IC) is a well-established and widely accepted method for the determination of nitrite, particularly when high sensitivity is required. It typically involves ion-exchange separation followed by various detection methods, including conductivity, electrochemical, UV absorption, or mass spectrometry mdpi.comsigmaaldrich.comsemanticscholar.org.

IC has been successfully applied for nitrite detection in various matrices, including pharmaceutical products and human blood mdpi.comsemanticscholar.org. One method developed for nitrite determination in drug substances and products utilized anion exchange separation coupled with UV absorbance detection, achieving a limit of detection (LOD) of 0.918 µg/g API. Recoveries for this method ranged from 96.0% to 104% semanticscholar.org. A simple IC method is also suitable for the analysis of nitrite in processed foods mdpi.com.

Furthermore, ion chromatography with conductivity detection (IC/CD) can detect nitrate (B79036)/nitrite derivatives with a detection limit of 20 µg/L, demonstrating recovery rates between 83% and 114% for spiked samples . The combination of IC with post-column Griess derivatization can enhance UV detection and effectively remove interfering compounds that might suppress the Griess reaction sigmaaldrich.com.

Table 2: Ion Chromatography Parameters and Performance for Nitrite Detection

TechniqueAnalyteColumn TypeDetectionLOD/LOQRecoveryReference
ICNitriteAnion exchangeUV absorbanceLOD: 0.918 µg/g API96.0-104% semanticscholar.org
IC/CDNitrite/Nitrate derivativesN/AConductivity DetectionLOD: 20 µg/L83–114%

Liquid Chromatography (LC) and LC-MS

While Gas Chromatography is often preferred for volatile alkyl nitrites like this compound, Liquid Chromatography (LC), especially coupled with Mass Spectrometry (LC-MS), is a highly sensitive and selective technique for the analysis of less volatile compounds, including potential degradation products or related larger molecules. LC-MS/MS is considered the method of choice for identifying and quantifying trace levels of nitrosamine (B1359907) impurities due to its unparalleled sensitivity, selectivity, and precision researchgate.net.

High-Performance Liquid Chromatography (HPLC) has been used in conjunction with deep eutectic solvents-based dispersive liquid–liquid microextraction (DLLME) to detect nitrite levels in biological and environmental water samples. This approach demonstrated recoveries ranging from 90.5% to 115.2% nih.gov. Although Nuclear Magnetic Resonance (NMR) spectroscopy offers comprehensive structural information without requiring reference standards or prior separation, LC-MS/MS and GC-MS are widely utilized for their analytical capabilities in various research contexts mdpi.com.

Spectroscopic Detection and Monitoring Methods

Spectroscopic methods offer alternative or complementary approaches for the detection and monitoring of nitrite and nitrate compounds.

UV-Vis Spectrophotometric Approaches

UV-Vis spectrophotometry is a common and versatile method for nitrite quantification, frequently relying on the formation of a colored azo dye through a diazo-coupling reaction mdpi.comresearchgate.netorientjchem.org.

A simple, cost-effective, and environmentally friendly spectrophotometric method has been developed for nitrite determination based on a redox reaction with iodide ions under acidic conditions. This method, optimized using a UV/Vis 96-well microplate spectrophotometer, showed a wide linear range from 0.0625 to 4.00 mg L−1 (correlation coefficient, r = 0.9985). It achieved a detection limit (LOD) of 25 µg L−1 and a quantitation limit (LOQ) of 85 µg L−1. The method also demonstrated good repeatability (Relative Standard Deviation, RSD < 9.21%) and recovery rates ranging from 88 ± 2% to 99.5 ± 0.4% mdpi.com.

UV-Vis spectrophotometry can utilize diazotization and coupling reactions, typically measuring at a maximum absorbance wavelength (λmax) of 540 nm after potassium chloride (KCl) extraction for nitrite quantification researchgate.netorientjchem.org. Another spectrophotometric method for nitrite and nitrate determination involves the use of sulfanilic acid and methyl anthranilate to form an azo dye, which is measured at 493 nm. This method showed a linearity range of 0.2-8.0 µg/mL for nitrite, with a molar absorptivity of 1.03x10^4 Lmol−1 cm−1. The detection limit was 0.93 µg/mL, and the quantitation limit was 2.82 µg/mL researchgate.net.

Table 3: UV-Vis Spectrophotometric Parameters and Performance for Nitrite Detection

TechniqueAnalyteReaction TypeWavelength (λmax)Linear RangeLOD/LOQ/QLRecoveryReference
UV-Vis SpectrophotometryNitriteRedox reaction with iodide362 nm0.0625 to 4.00 mg L−1LOD: 25 µg L−1, LOQ: 85 µg L−188 ± 2 to 99.5 ± 0.4% mdpi.com
UV-Vis SpectrophotometryNitriteDiazotization and coupling (sulfanilic acid, methyl anthranilate)493 nm0.2-8.0 µg/mLLOD: 0.93 µg/mL, QL: 2.82 µg/mLN/A researchgate.net
UV-Vis SpectrophotometryNitriteDiazotization and coupling (Griess Reagent)540 nm0.00-1.00 µg/mLN/AN/A orientjchem.org

Development of Sensitive and Rapid Spectrophotometric Assays

Spectrophotometric assays offer a sensitive and rapid approach for the detection of nitrite, which is a common degradation product of alkyl nitrites like this compound, especially in aqueous or biological matrices where hydrolysis occurs oup.comnih.gov. These methods typically rely on chromogenic reactions that produce a colored compound, the absorbance of which is then measured.

The widely recognized Griess method serves as a reference for nitrite detection. This method involves a two-step reaction: nitrite reacts under acidic conditions with an aromatic amine (e.g., sulfanilic acid or sulfanilamide) to form a diazonium salt, which then couples with another aromatic compound (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) or 1-naphthol) to produce a highly colored azo dye, typically red-violet, with a maximum absorbance around 540 nm elementlabsolutions.comacs.org.

Other variations in spectrophotometric nitrite detection include:

A method utilizing p-nitroaniline and 1-naphthol, forming a stable violet azo dye with a maximum absorbance (λmax) at 610 nm. This method has demonstrated linearity in the range of 0.035-0.123 µg/ml of nitrite, with a molar absorptivity of 5.24×10⁴ L mol⁻¹ cm⁻¹ and a Sandell's sensitivity of 8.77×10⁻⁴ µg cm⁻². The percentage recovery ranged from 93-109% particle.dk.

Another approach employs sulfanilic acid with methyl anthranilate as coupling agents, resulting in an azo dye measurable at 493 nm. This method exhibits a linearity range of 0.2-8.0 µg/mL of nitrite, a molar absorptivity of 1.03×10⁴ L mol⁻¹ cm⁻¹, and a Sandell's sensitivity of 4.5×10⁻³ µg cm⁻² jetir.org. The detection limit was reported as 0.93 µgmL⁻¹ and the quantitation limit as 2.82 µgmL⁻¹ jetir.org.

A redox reaction-based method with iodide ions in acidic conditions allows for nitrite detection by monitoring the increase in absorbance of the colored iodine product at 362 nm. This method achieved a linear range of 0.0625 to 4.00 mg L⁻¹ (r = 0.9985), a reaction time of 10 minutes, a limit of detection (LOD) of 25 µg L⁻¹, and a limit of quantitation (LOQ) of 85 µg L⁻¹. It also showed good repeatability (RSD < 9.21%) and high accuracy (recovery = 88 ± 2 to 99.5 ± 0.4%) npra.gov.mycanada.ca.

These spectrophotometric methods are generally characterized by their simplicity, rapidity, high sensitivity, and cost-effectiveness elementlabsolutions.comnpra.gov.mycanada.ca. It is important to note that these assays primarily target the nitrite ion (NO₂⁻). Therefore, for the analysis of this compound, these methods would typically be applied after the compound has undergone hydrolysis to release the nitrite ion. Direct UV-Vis spectrophotometric methods for the quantification of intact this compound are not commonly reported in the context of these chromogenic assays.

Table 1: Performance Parameters of Selected Spectrophotometric Nitrite Assays

Method ChemistryAnalyte Detectedλmax (nm)Linear RangeLOD (µg/mL or mg/L)LOQ (µg/mL or mg/L)Molar Absorptivity (L mol⁻¹ cm⁻¹)Recovery (%)Reference
p-Nitroaniline & 1-NaphtholNitrite ion6100.035-0.123 µg/mlN/AN/A5.24×10⁴93-109 particle.dk
Sulfanilic Acid & Methyl AnthranilateNitrite ion4930.2-8.0 µg/mL0.932.821.03×10⁴N/A jetir.org
Iodide Redox ReactionNitrite ion3620.0625-4.00 mg L⁻¹0.0250.085N/A88-99.5 npra.gov.mycanada.ca
Griess Reaction (N-(1-Naphthyl)ethylenediamine dihydrochloride & Sulfanilic Acid)Nitrite ion540N/A (commonly used)N/AN/AN/AN/A elementlabsolutions.comacs.org

Electrochemical Detection Techniques

Electrochemical methods represent a promising alternative to traditional laboratory techniques for nitrite detection, offering advantages such as rapid response, high sensitivity, low cost, and suitability for portable, in-situ monitoring equipment elementlabsolutions.com. Research in this area predominantly focuses on potentiometry and voltammetry, often involving the modification of electrode surfaces to enhance the electrocatalytic oxidation or reduction of nitrite ions.

Common strategies for electrode modification include the use of various nanomaterials and composites:

Gold Nanoparticles (AuNPs): Electrodeposited AuNPs on screen-printed carbon electrodes have been developed for nitrite detection, demonstrating a low LOD of 0.38 µM and a linear range of 1–300 µM particle.dk. AuNPs enhance sensing signals due to their high surface-area-to-volume ratio and catalytic properties wjarr.com.

Carbon Nanomaterials: Carbon nanotubes (CNTs), graphene, and graphene oxide have been employed to modify electrode surfaces for nitrite detection, addressing the high oxidation potential required on bare electrodes particle.dk. Multi-walled carbon nanotubes (MWCNTs) functionalized with copper chlorophyllin (CuCP) have enabled nitrite sensing over a wide range of concentrations (10 µM to 10 mM) jetir.org.

Conducting Polymers: Polymers like polyethyleneimine (PEI) combined with carbon quantum dots (CQDs) have led to highly sensitive electrochemical sensors for nitrite elementlabsolutions.com. Polyaniline (PANI) and nickel oxide (NiO) nanoflowers modified electrodes have shown linear detection ranges of 0.1–1 µM and 1–500 µM, with LODs of 9.7 nM and 64 nM for low and high concentrations, respectively nih.gov. Electropolymerized Rhodamine B (PRhB) sensing films have also been developed, exhibiting good catalytic activity towards nitrite oxidation, a fast response (<10 s), a linear range of 0.5 µM-7.0 mM, and a sensitivity of 308.1 µA mM⁻¹ cm⁻² researchgate.net.

Biosensors: Electrochemical biosensors incorporating biological components, such as hemoglobin (Hb) covalently immobilized on poly(n-butyl acrylate)-graphene composite films, have been developed for nitrite analysis. These biosensors can detect nitrite directly by monitoring cathodic peak current signals, with a reproducible linear response range of 0.05–5 mg L⁻¹ and an LOD of 0.03 mg L⁻¹ acs.org.

Similar to spectrophotometric methods, these electrochemical techniques primarily target the nitrite ion (NO₂⁻). The electrochemical oxidation of nitrite typically leads to the formation of nitrate npra.gov.my. Therefore, for the analysis of this compound, these methods would generally involve the hydrolysis of the compound to release the nitrite ion, which is then electrochemically detected.

Table 2: Performance Parameters of Selected Electrochemical Nitrite Sensors

Electrode ModificationAnalyte DetectedLinear RangeLOD (µM or mg/L)Sensitivity (µA/µM∙cm² or µA mM⁻¹ cm⁻²)Reference
Electrodeposited Gold Nanoparticles (EdAu)Nitrite ion1–300 µM0.38 µMN/A particle.dk
Polyethyleneimine & Carbon Quantum Dots (PEI-CQDs)Nitrite ion0.2–100 mg/L (potentiometry)N/AN/A elementlabsolutions.com
Copper Chlorophyllin & MWCNTsNitrite ion10 µM to 10 mMN/AN/A jetir.org
AuNPs/PPyC/SrTiO₃ NanocompositesNitrite ion0.15–1.5 mM20.00 µM0.5 µA/µM∙cm² wjarr.com
Poly 1,8-Diaminonaphthalene/f-MWCNTsNitrite ionN/A (improved electron transfer)0.2 nMN/A npra.gov.my
Electropolymerized Rhodamine B (PRhB)Nitrite ion0.5 µM-7.0 mM0.1 µM308.1 µA mM⁻¹ cm⁻² researchgate.net
Polyaniline & Nickel Oxide Nanoflowers (PANI/NiOnF)Nitrite ion0.1–1 µM and 1–500 µM0.0097 µM (low)N/A nih.gov
Hemoglobin on Poly(nBA)-rGO Composite FilmNitrite ion0.05–5 mg L⁻¹0.03 mg L⁻¹N/A acs.org

Sample Preparation and Derivatization Strategies for Analytical Studies

Effective sample preparation is crucial for the accurate analysis of this compound, especially given its volatile nature and susceptibility to degradation. Strategies often depend on whether the intact compound or its degradation products (e.g., nitrite ion, sec-butanol) are the target analytes.

Headspace techniques are particularly well-suited for the analysis of volatile compounds like this compound. These methods involve equilibrating the volatile analytes between the sample matrix and the gaseous headspace above it, followed by the analysis of the headspace gas.

Headspace Gas Chromatography (HS-GC): HS-GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is a powerful method for the direct detection and quantification of intact volatile alkyl nitrites, including tert-butyl nitrite, iso-butyl nitrite, n-butyl nitrite, and iso-propyl nitrite acs.orgbc.edu. This technique allows for the analysis of the compound in its volatile form, which is highly relevant for this compound.

For instance, a sensitive and reproducible HS-GC-FID method was developed for low-level quantification of tert-butyl nitrite (TBN). This method involved heating the sample in a vial (e.g., 60°C for 5 minutes) and injecting the headspace vapor. A high-polarity poly(ethylene glycol) stationary phase was used to achieve resolution from matrix interferences acs.orgbc.edu.

An analytical challenge with alkyl nitrites is their chemical instability in solution, leading to degradation (e.g., TBN to tert-butyl alcohol) in protic solvents. A practical strategy to stabilize tert-butyl nitrite in solution involved adding imidazole to the sample diluent before static headspace GC analysis acs.org.

HS-GC/MS has also been employed to identify alkyl nitrites and their degradation products, such as precursor alcohols, in street samples. This approach helps in understanding the chemical composition and degradation pathways of these volatile compounds ojp.govtandfonline.com.

Headspace Solid-Phase Microextraction (HS-SPME) combined with GC/FID has been used for the detection of hydrolyzed n-butyl nitrite (i.e., released n-butanol) in biological fluids like whole human blood, achieving detection at the 1 ng/mL level. This solvent-free sample preparation technique involves extracting volatiles onto a coated fiber in the headspace nih.gov.

Derivatization is a chemical modification process that converts an analyte into a derivative with properties more suitable for a specific analytical technique, such as gas chromatography (GC) or spectrophotometry. For inorganic anions like nitrite, which are polar and non-volatile in their native form, derivatization is often essential before GC analysis canada.ca.

Derivatization for GC/MS: A single derivatization procedure has been developed for the simultaneous quantification of nitrite and nitrate (major oxidative metabolites of nitric oxide) in biological fluids by GC/MS. This method converts endogenous nitrite and nitrate into their respective pentafluorobenzyl derivatives using pentafluorobenzyl bromide in aqueous acetone. This allows for their simultaneous GC/MS analysis, offering accuracy, interference-free detection, and high sensitivity (e.g., 50 fmol of ¹⁵N-nitrite detected) nih.gov.

Derivatization for Spectrophotometry: While not strictly a "derivatization" in the GC sense, the Griess reaction itself can be considered a derivatization strategy for spectrophotometric detection. It converts the nitrite ion into a chromogenic azo dye, enabling its visible spectrophotometric quantification nih.govnih.gov. Novel S-nitrosothiol based methods also involve the formation of a distinctive colored compound (e.g., pink S-nitrosothiol from sodium 3-mercapto-1-propanesulfonate (B1229880) and nitrite in acidic media) for rapid and selective colorimetric analysis nih.gov.

Application to this compound: It is important to distinguish that for intact volatile alkyl nitrites like this compound, headspace techniques are generally preferred for direct GC analysis. Derivatization strategies, particularly for GC, are more commonly applied to the nitrite ion (NO₂⁻) after this compound has hydrolyzed, to make this non-volatile ion amenable to chromatographic separation and detection.

Headspace Techniques for Volatile Nitrite Analysis

Method Validation for Research Accuracy and Reproducibility

Method validation is a critical process in analytical chemistry, ensuring that an analytical procedure is suitable for its intended purpose and consistently yields reliable, accurate, and reproducible data elementlabsolutions.comparticle.dkjetir.org. Key validation parameters, often guided by international standards such as ICH guidelines, include:

Accuracy: The closeness of agreement between the test results and the true value elementlabsolutions.comparticle.dk. For instance, spectrophotometric methods for nitrite have shown recovery values ranging from 84% to 110% wjarr.com and 88 ± 2% to 99.5 ± 0.4% npra.gov.mycanada.ca. A headspace GC-FID method for tert-butyl nitrite reported 94% recovery at the LOQ level acs.org.

Precision: The consistency or closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-assay precision), intermediate precision (within-laboratory variation), and reproducibility (inter-laboratory variation) elementlabsolutions.comparticle.dkjetir.org. A headspace GC-FID method for tert-butyl nitrite demonstrated excellent precision with a relative standard deviation (RSD) of 1.0% for n=6 at the LOQ level acs.org. For a high-throughput HS-GC method for nitrite in water, the RSD was <3.5% nih.gov.

Linearity: The ability of the method to produce results that are directly proportional to the analyte concentration within a defined range elementlabsolutions.comparticle.dk. Spectrophotometric methods typically show good linearity; for example, 0.035-0.123 µg/ml particle.dk or 0.0625-4.00 mg L⁻¹ npra.gov.mycanada.ca for nitrite. The HS-GC-FID method for tert-butyl nitrite showed linearity over a wide range (16.7–1000% of the working concentration) acs.org.

Limit of Detection (LOD): The smallest amount of analyte that can be detected, but not necessarily quantified elementlabsolutions.comparticle.dk. Reported LODs for nitrite include 25 µg L⁻¹ by a spectrophotometric method npra.gov.mycanada.ca, 0.93 µgmL⁻¹ by another spectrophotometric method jetir.org, and 0.46 µg L⁻¹ by a high-throughput HS-GC method nih.gov. For intact tert-butyl nitrite, an LOD of 0.05 µg mL⁻¹ was achieved by HS-GC-FID acs.org.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be accurately and precisely quantified elementlabsolutions.comparticle.dk. Examples include 85 µg L⁻¹ for a spectrophotometric nitrite assay npra.gov.mycanada.ca, 2.82 µgmL⁻¹ for another spectrophotometric method jetir.org, and 0.15 µg mL⁻¹ for tert-butyl nitrite via HS-GC-FID acs.org.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or matrix components elementlabsolutions.comparticle.dk. For the HS-GC-FID method for tert-butyl nitrite, a resolution of approximately 2.2 from a matrix interference peak was achieved, indicating good specificity acs.org.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage elementlabsolutions.com. Studies for nitrite detection often evaluate the effect of pH, temperature, and reagent concentrations on method performance nih.govresearchgate.net.

Method validation involves developing a detailed protocol, defining scope and acceptance criteria, designing experiments, verifying equipment performance, and comprehensively documenting results particle.dkjetir.org. These rigorous validation steps ensure the reliability and applicability of analytical methodologies for this compound in research.

Q & A

Q. What are the optimal synthetic routes for sec-butyl nitrite, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves nitrosation of sec-butanol with nitrous acid (HNO₂) under acidic conditions. Variables such as temperature (0–5°C to minimize side reactions), stoichiometric ratios (1:1 alcohol-to-nitrous acid), and solvent polarity (e.g., aqueous HCl vs. aprotic solvents) critically impact yield . Purity is assessed via gas chromatography (GC) or NMR, with attention to byproducts like alkyl nitrates or decomposition products . Reproducibility requires strict control of moisture and light exposure due to the compound’s sensitivity .

Q. Which spectroscopic techniques are most effective for characterizing sec-butyl nitrite, and what key spectral markers should researchers prioritize?

  • Methodological Answer:
  • IR Spectroscopy: Prioritize the asymmetric stretching of the nitroso group (O-N=O) near 1600–1650 cm⁻¹ and C-O stretching at 1200–1250 cm⁻¹.
  • NMR: Focus on <sup>1</sup>H NMR signals for the α-hydrogen (δ 4.5–5.0 ppm, split due to diastereotopicity) and <sup>13</sup>C NMR shifts for the nitrite-bearing carbon (δ 70–80 ppm) .
  • GC-MS: Use retention indices and fragmentation patterns (e.g., m/z 87 for [C₄H₉O]⁺) to confirm identity . Cross-validate with authentic standards to resolve ambiguities .

Q. How does temperature influence the stability of this compound in various solvents?

  • Methodological Answer: Stability studies require accelerated degradation experiments (e.g., 25–60°C) in solvents like ethanol, DMSO, or aqueous buffers. Monitor decomposition via UV-Vis (λmax ~ 250 nm for nitroso compounds) or GC. Use Arrhenius plots to calculate activation energy (Ea) and predict shelf-life. Note that polar aprotic solvents may stabilize the compound better than protic solvents due to reduced hydrolysis .

Advanced Research Questions

Q. What reaction mechanisms explain the decomposition pathways of sec-butyl nitrite under oxidative vs. reductive conditions?

  • Methodological Answer:
  • Oxidative Conditions: Use radical traps (e.g., TEMPO) and EPR spectroscopy to identify nitric oxide (NO) radicals. Compare kinetics in O₂-rich vs. inert atmospheres .
  • Reductive Conditions: Employ reducing agents (e.g., NaBH₄) and track intermediates via LC-MS. Density Functional Theory (DFT) simulations can model transition states for C-N bond cleavage .
  • Contradiction Analysis: Reconcile discrepancies in reported rate constants by standardizing experimental conditions (e.g., pH, solvent) .

Q. How can computational chemistry models predict the reactivity of sec-butyl nitrite in different chemical environments?

  • Methodological Answer:
  • DFT/Molecular Dynamics: Calculate bond dissociation energies (BDEs) for the O-NO bond to assess stability. Solvent effects are modeled using COSMO-RS .
  • Limitations: Address challenges in simulating nitroso group dynamics (e.g., cis-trans isomerism) and validate predictions with experimental kinetic data .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔfH°) of this compound?

  • Methodological Answer: Conduct calorimetric studies (e.g., bomb calorimetry) under controlled conditions. Compare results with literature values, adjusting for purity (≥98% by GC) and moisture content. Use sensitivity analysis to identify error sources (e.g., impurity contributions) .

Data Presentation Guidelines

  • Tables: Include comparative data for synthesis routes (Table 1) and stability parameters (Table 2). Follow IUPAC formatting for units and uncertainties .
  • Figures: Use Arrhenius plots for decomposition kinetics and annotated spectra for structural validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.